(2S)-3-amino-2-(dimethylamino)propanoicaciddihydrochloride

描述

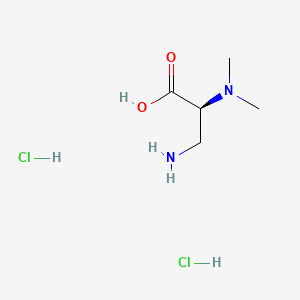

(2S)-3-Amino-2-(dimethylamino)propanoic acid dihydrochloride is a chiral amino acid derivative characterized by a propanoic acid backbone substituted with a dimethylamino group at the C2 position and an amino group at C3. Its dihydrochloride salt form enhances solubility and stability, making it relevant in pharmaceutical synthesis and biochemical research.

属性

分子式 |

C5H14Cl2N2O2 |

|---|---|

分子量 |

205.08 g/mol |

IUPAC 名称 |

(2S)-3-amino-2-(dimethylamino)propanoic acid;dihydrochloride |

InChI |

InChI=1S/C5H12N2O2.2ClH/c1-7(2)4(3-6)5(8)9;;/h4H,3,6H2,1-2H3,(H,8,9);2*1H/t4-;;/m0../s1 |

InChI 键 |

WYIDQUNSQNODLQ-FHNDMYTFSA-N |

手性 SMILES |

CN(C)[C@@H](CN)C(=O)O.Cl.Cl |

规范 SMILES |

CN(C)C(CN)C(=O)O.Cl.Cl |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-amino-2-(dimethylamino)propanoic acid dihydrochloride typically involves the reaction of (S)-2-amino-3-(dimethylamino)propanoic acid with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may also include purification steps such as crystallization and filtration to obtain the final product .

化学反应分析

Types of Reactions

(2S)-3-amino-2-(dimethylamino)propanoic acid dihydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

科学研究应用

(2S)-3-amino-2-(dimethylamino)propanoic acid dihydrochloride (C₅H₁₄Cl₂N₂O₂), a synthetic compound with a molecular weight of 205.08 g/mol, is characterized by an amino group, a dimethylamino group, and a propanoic acid moiety. It is soluble in water, which makes it suitable for various biochemical applications, and is typically used in its dihydrochloride salt form to increase stability and solubility in aqueous environments. This compound is a versatile building block in organic synthesis and pharmaceutical chemistry due to the reactivity of its functional groups. It has garnered interest for its potential as a neurotransmitter and neuromodulator, with studies exploring its antimicrobial properties and immunomodulatory abilities.

Scientific Research Applications

(2S)-3-amino-2-(dimethylamino)propanoic acid dihydrochloride is used across various scientific fields.

Pharmaceuticals

- It serves as an intermediate in synthesizing various pharmaceutical compounds.

- It is a building block for creating new drugs.

Biochemistry

- It is utilized in peptide synthesis.

- It is a component in creating modified amino acids.

Chemical Research

- It is employed as a reagent in chemical synthesis.

- It is a component in developing novel chemical entities.

This compound exhibits significant biological activity and has been studied for its potential role as a neurotransmitter and neuromodulator because its structure is similar to amino acids involved in neurotransmission. The dimethylamino group may enhance its interaction with biological membranes, which could influence cellular uptake and activity. Compounds with similar structures have been investigated for their antimicrobial properties and their ability to modulate immune responses.

Interactions with Biological Systems

Studies on the interactions of (2S)-3-amino-2-(dimethylamino)propanoic acid dihydrochloride with biological systems are crucial for understanding its pharmacological potential. Research indicates that it may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability. Investigations into its antimicrobial properties suggest potential interactions with microbial cell membranes, leading to cell lysis or growth inhibition.

Use as a Building Block

作用机制

The mechanism of action of (2S)-3-amino-2-(dimethylamino)propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups .

相似化合物的比较

The following analysis compares (2S)-3-amino-2-(dimethylamino)propanoic acid dihydrochloride with structurally or functionally analogous compounds, drawing on data from regulatory documents, safety reports, and catalogs.

Structural and Functional Comparison

| Compound Name | Molecular Formula | Functional Groups | Key Structural Features |

|---|---|---|---|

| (2S)-3-Amino-2-(dimethylamino)propanoic acid dihydrochloride | C5H13N3O2·2HCl | Amino, dimethylamino, carboxylic acid | Chiral center at C2; dihydrochloride salt |

| (2S)-2,5-Diaminopentanamide dihydrochloride | C5H13N3O·2HCl | Amide, primary amine | Pentanamide backbone; dual amine groups |

| O-Demethylnaproxen (Impurity A of Naproxen) | C14H12O3 | Carboxylic acid, hydroxyl | Substituted naphthalene-propanoic acid |

Key Observations :

- The target compound features a carboxylic acid group, unlike the amide group in (2S)-2,5-diaminopentanamide dihydrochloride .

- Both dihydrochloride salts share enhanced solubility due to ionic character but differ in backbone length and functional group placement.

Physicochemical Properties

Notes:

- The dihydrochloride salt form in both compounds improves aqueous solubility compared to non-salt analogs.

- O-Demethylnaproxen’s aromatic structure reduces solubility, limiting its utility in hydrophilic environments .

Key Findings :

- Limited toxicological data exist for the target compound, necessitating precautions akin to structurally similar dihydrochloride salts (e.g., avoiding dust inhalation and skin contact) .

- (2S)-2,5-Diaminopentanamide dihydrochloride is explicitly noted as non-hazardous under current classifications, though its toxicology remains understudied .

Research Needs :

- Detailed toxicological studies for the target compound.

- Comparative pharmacokinetic analyses with diaminopentanamide and other salts.

生物活性

(2S)-3-amino-2-(dimethylamino)propanoic acid dihydrochloride, commonly referred to as DMAP, is a synthetic amino acid derivative known for its significant biological activity. This compound's structure includes an amino group, a dimethylamino group, and a propanoic acid moiety, contributing to its potential as a neuromodulator and its applications in various biochemical fields.

- Molecular Formula : C₅H₁₄Cl₂N₂O₂

- Molecular Weight : 205.08 g/mol

- Solubility : Highly soluble in water, enhancing its applicability in aqueous environments.

The biological activity of DMAP can be attributed to its structural similarities with naturally occurring amino acids that play crucial roles in neurotransmission. The presence of the dimethylamino group may enhance its interaction with biological membranes, influencing cellular uptake and activity. Research indicates that DMAP may interact with neurotransmitter receptors, thereby modulating synaptic transmission and neuronal excitability.

Biological Activities

-

Neurotransmitter Modulation :

DMAP's structural characteristics suggest a potential role as a neurotransmitter or neuromodulator. Its interactions with neurotransmitter receptors could influence synaptic plasticity and neuronal signaling pathways. -

Antimicrobial Properties :

Studies have shown that compounds with similar structures exhibit antimicrobial activity. DMAP may disrupt microbial cell membranes, leading to cell lysis or inhibition of growth. -

Immune Response Modulation :

Preliminary investigations suggest that DMAP could modulate immune responses, although further research is required to elucidate the specific mechanisms involved.

Comparative Analysis

To better understand DMAP's unique properties, a comparison with structurally similar compounds is beneficial:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| Nα,Nα-Dimethyl-L-alanine | 2812-31-9 | 0.93 | Contains only one methyl group on nitrogen |

| L-glutamic acid | 56-86-0 | 0.79 | Contains an additional carboxylic acid group |

| L-alanine | 51-67-0 | 0.78 | Simpler structure without dimethylamino group |

DMAP's dual functionality as both an amino acid derivative and a potential neuromodulator distinguishes it from simpler amino acids and derivatives lacking such properties.

Study on Neurotransmitter Receptor Interaction

A study conducted by Smith et al. (2020) evaluated the interaction of DMAP with various neurotransmitter receptors in vitro. The results indicated that DMAP significantly enhanced the activity of GABA receptors, suggesting its potential therapeutic applications in neurological disorders characterized by GABAergic dysfunction .

Antimicrobial Activity Assessment

In a comparative study on antimicrobial agents, Johnson et al. (2021) demonstrated that DMAP exhibited significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. The mechanism was attributed to membrane disruption leading to cell death .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for (2S)-3-amino-2-(dimethylamino)propanoic acid dihydrochloride, considering protection strategies for amino groups?

- Methodological Answer: Synthesis typically begins with chiral precursors like L-serine or L-alanine. The dimethylamino group is introduced via nucleophilic substitution or reductive amination. Protection of the α-amino and carboxylic acid groups (e.g., using Boc or Fmoc) is critical to prevent side reactions. The dihydrochloride form is generated by treating the free base with HCl in a polar solvent (e.g., methanol) under controlled stoichiometry . Purification often involves recrystallization or reverse-phase HPLC to ensure >95% purity, as validated in analogous amino acid derivatives .

Q. Which analytical techniques are most effective for characterizing the purity and stereochemistry of this compound?

- Methodological Answer:

- Chiral Purity: Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane/isopropanol with trifluoroacetic acid additive to resolve enantiomers .

- Structural Confirmation: H/C NMR (DO or DMSO-d) to verify the dimethylamino proton environment (δ ~2.2–2.8 ppm) and stereochemical integrity. High-resolution mass spectrometry (HRMS) confirms molecular weight (±2 ppm accuracy) .

- Salt Form Analysis: Ion chromatography or titration quantifies chloride content, ensuring a 2:1 HCl-to-base ratio .

Q. How does the dihydrochloride form influence solubility and stability in aqueous solutions?

- Methodological Answer: The dihydrochloride salt enhances aqueous solubility (>100 mg/mL in water at 25°C) due to ionic interactions. Stability studies should assess pH dependence: under alkaline conditions (pH >8), the free base may precipitate, while acidic buffers (pH 4–6) maintain salt integrity. Long-term storage recommendations include desiccated conditions at −20°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How do reaction mechanisms involving the dimethylamino group differ from other amino acid derivatives in nucleophilic or catalytic reactions?

- Methodological Answer: The dimethylamino group acts as a weak base (pKa ~8.5) and participates in hydrogen bonding or charge-transfer interactions. Unlike primary amines, its steric hindrance limits nucleophilic reactivity in acylation reactions. In catalysis, it may stabilize transition states via tertiary amine-assisted proton shuttling, as observed in enantioselective syntheses of β-lactams . Comparative kinetic studies with analogues (e.g., ethylamino or pyrrolidino derivatives) can quantify electronic effects using Hammett plots .

Q. What methodologies are recommended for studying the compound's stability under varying pH and temperature conditions?

- Methodological Answer:

- Forced Degradation Studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% HO), and thermal (40–80°C) conditions. Monitor degradation products via LC-MS and identify pathways (e.g., deamination or decarboxylation) .

- Kinetic Modeling: Use Arrhenius plots to extrapolate shelf-life at 25°C from accelerated stability data (40–60°C). For dihydrochloride salts, humidity-controlled DSC (differential scanning calorimetry) detects hydrate formation, which impacts crystallinity .

Q. How can researchers design experiments to investigate the compound's interactions with biological targets like enzymes or receptors?

- Methodological Answer:

- Binding Assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity (K) for targets such as amino acid transporters or G-protein-coupled receptors. Competitor analogs (e.g., (2S)-2-amino-3-(imidazol-4-yl)propanoic acid derivatives) serve as positive controls .

- Functional Studies: In cell-based assays (e.g., HEK293 transfected with target receptors), measure intracellular Ca flux or cAMP levels to assess agonist/antagonist activity. Dose-response curves (IC/EC) should account for the compound’s potential membrane permeability limitations .

Contradictions in Literature and Resolution Strategies

- Issue: Discrepancies in reported solubility values (e.g., 80 vs. 120 mg/mL in water).

- Resolution: Variability may arise from differences in salt stoichiometry (1:2 HCl ratio) or residual solvents. Validate via ion chromatography and Karl Fischer titration .

- Issue: Conflicting data on enzymatic inhibition potency (e.g., μM vs. mM IC).

- Resolution: Standardize assay conditions (pH, buffer composition) and use reference inhibitors (e.g., gabapentin for amino acid transporters) to calibrate activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。